Cas no 1805151-67-0 (4-Bromomethyl-2-chloro-3-cyanobenzoic acid)

4-Bromomethyl-2-chloro-3-cyanobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromomethyl-2-chloro-3-cyanobenzoic acid
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- Inchi: 1S/C9H5BrClNO2/c10-3-5-1-2-6(9(13)14)8(11)7(5)4-12/h1-2H,3H2,(H,13,14)
- InChI Key: JKMUZNYMAQPRJO-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(C(=O)O)=C(C=1C#N)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 275
- XLogP3: 2.4
- Topological Polar Surface Area: 61.1
4-Bromomethyl-2-chloro-3-cyanobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015019492-1g |
4-Bromomethyl-2-chloro-3-cyanobenzoic acid |
1805151-67-0 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
4-Bromomethyl-2-chloro-3-cyanobenzoic acid Related Literature
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Additional information on 4-Bromomethyl-2-chloro-3-cyanobenzoic acid
Introduction to 4-Bromomethyl-2-chloro-3-cyanobenzoic acid (CAS No. 1805151-67-0)
4-Bromomethyl-2-chloro-3-cyanobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1805151-67-0, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound belongs to the benzoic acid derivatives family, characterized by its unique structural features that include a bromomethyl group, a chloro substituent, and a cyano group. These functional moieties make it a valuable building block for the development of various chemical entities, particularly in the realm of medicinal chemistry.
The molecular structure of 4-Bromomethyl-2-chloro-3-cyanobenzoic acid consists of a benzene ring substituted with a bromomethyl group at the 4-position, a chloro group at the 2-position, and a cyano group at the 3-position. This arrangement imparts distinct reactivity patterns, making it an attractive candidate for further functionalization. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the chloro and cyano groups can participate in various coupling and condensation reactions. Such properties are particularly useful in constructing complex molecules, including heterocyclic compounds and bioactive scaffolds.
In recent years, 4-Bromomethyl-2-chloro-3-cyanobenzoic acid has garnered significant attention in the pharmaceutical industry due to its potential applications in drug discovery. Researchers have leveraged its structural motifs to develop novel therapeutic agents targeting various diseases. For instance, benzoic acid derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of 4-Bromomethyl-2-chloro-3-cyanobenzoic acid enhances its utility in these endeavors by providing multiple sites for chemical modification.
One of the most compelling aspects of 4-Bromomethyl-2-chloro-3-cyanobenzoic acid is its role as a precursor in the synthesis of biologically active compounds. The bromomethyl group serves as a versatile handle for introducing other functional groups through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Additionally, the cyano group can be converted into other functionalities like carboxylic acids or amides, further expanding its synthetic utility. These transformations have been instrumental in generating libraries of compounds for high-throughput screening (HTS) to identify lead molecules with desired pharmacological profiles.
Recent studies have highlighted the application of 4-Bromomethyl-2-chloro-3-cyanobenzoic acid in the development of kinase inhibitors. Kinases are enzymes that play critical roles in signal transduction pathways and are frequently implicated in diseases such as cancer and inflammatory disorders. By incorporating the benzoic acid scaffold into kinase inhibitors, researchers can modulate target enzyme activity and potentially alleviate disease symptoms. The structural features of 4-Bromomethyl-2-chloro-3-cyanobenzoic acid, including its ability to undergo selective functionalization, make it an ideal candidate for designing such inhibitors.
The pharmaceutical industry has also explored the use of 4-Bromomethyl-2-chloro-3-cyanobenzoic acid in the synthesis of protease inhibitors. Proteases are another class of enzymes that have been implicated in various pathological processes, including viral infections and neurodegenerative diseases. By developing protease inhibitors based on benzoic acid derivatives, scientists aim to interfere with enzyme-mediated degradation processes that contribute to disease progression. The reactivity profile of 4-Bromomethyl-2-chloro-3-cyanobenzoic acid facilitates the construction of such inhibitors by allowing for precise modifications at key positions within the molecule.
Moreover, 4-Bromomethyl-2-chloro-3-cyanobenzoic acid has found utility in materials science applications beyond pharmaceuticals. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and as a component in advanced materials such as metal-organic frameworks (MOFs). These materials exhibit unique properties that make them suitable for applications ranging from gas storage to molecular separation technologies.
The synthesis of 4-Bromomethyl-2-chloro-3-cyanobenzoic acid typically involves multi-step organic transformations starting from commercially available benzoic acid derivatives. Key steps include halogenation reactions to introduce bromine and chlorine substituents, followed by cyanation to incorporate the cyano group. The bromomethyl functionality is often introduced via radical bromination or through reaction with methyl iodide under palladium catalysis. Each synthetic step must be carefully optimized to ensure high yields and purity, which are crucial for subsequent applications.
In conclusion,4-Bromomethyl-2-chloro-3-cyanobenzoic acid (CAS No. 1805151-67-0) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse synthetic pathways, making it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow further within both academic and industrial settings.
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